molecular formula C6H10N2OS B161743 2-Ethylaminothiazol-4-ylmethanol CAS No. 126533-85-5

2-Ethylaminothiazol-4-ylmethanol

Cat. No. B161743
M. Wt: 158.22 g/mol
InChI Key: JAOCXGVSYDSOED-UHFFFAOYSA-N
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Patent
US04933355

Procedure details

The reaction described in Preparation 17 was repeated but using 10 g of ethyl 2-ethylaminothiazole-4-carboxylate, 3.8 g of sodium borohydride, 70 ml of methanol and 150 ml of tetrahydrofuran, giving the title compound as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[S:5][CH:6]=[C:7]([C:9](OCC)=[O:10])[N:8]=1)[CH3:2].[BH4-].[Na+].CO>O1CCCC1>[CH2:1]([NH:3][C:4]1[S:5][CH:6]=[C:7]([CH2:9][OH:10])[N:8]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)NC=1SC=C(N1)C(=O)OCC
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 17

Outcomes

Product
Name
Type
product
Smiles
C(C)NC=1SC=C(N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.